5-Methyl-2-iminooxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKVNRMZIOKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-19-5 | |
| Record name | 5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Methyl 2 Iminooxazolidine and Analogues
Direct Synthesis Strategies for the 2-Iminooxazolidine Scaffold
Direct synthesis strategies aim to construct the 2-iminooxazolidine ring system in a convergent manner, often from readily available acyclic precursors. These methods are advantageous for their efficiency and atom economy.
The formation of the 2-iminooxazolidine scaffold is predominantly achieved through intramolecular cyclization reactions. These reactions involve the formation of two key bonds: the C-O bond and the C-N bond that complete the five-membered ring, along with the establishment of the exocyclic C=N bond. The specific pathway and reaction conditions determine the success and selectivity of the cyclization.
While the final product contains an imino group, many synthetic routes proceed through the activation of reagents that are structurally analogous to carbonyl compounds, such as isocyanates. One of the most effective methods for synthesizing 2-iminooxazolidine derivatives is the [3+2] cycloaddition of aziridines with isocyanates. This reaction is efficiently catalyzed by nickel(II) iodide (NiI₂). organic-chemistry.org
The reaction involves the nucleophilic attack of the aziridine (B145994) nitrogen onto the electrophilic carbon of the isocyanate, facilitated by the nickel catalyst. The catalyst acts as a Lewis acid, activating the aziridine ring for cleavage. This process is highly efficient, affording the desired iminooxazolidine derivatives in high yields. organic-chemistry.org For the synthesis of 5-methyl-2-iminooxazolidine specifically, this reaction would utilize 2-methylaziridine (B133172) as the starting material. It is important to note that prolonged reaction times can lead to the isomerization of the 2-iminooxazolidine product to the more thermodynamically stable imidazolidinone isomer. organic-chemistry.org
Below is a table summarizing the results of the nickel-catalyzed cycloaddition for various substrates.
| Aziridine | Isocyanate | Catalyst (mol%) | Time (h) | Yield (%) |
| 1-Benzylaziridine | Phenyl isocyanate | NiI₂ (5) | 1 | 92 |
| 1-Benzylaziridine | 1-Naphthyl isocyanate | NiI₂ (5) | 1 | 91 |
| 2-Phenyl-1-benzylaziridine | Phenyl isocyanate | NiI₂ (5) | 3 | 85 |
| 1-(tert-Butoxycarbonyl)aziridine | Phenyl isocyanate | NiI₂ (5) | 2 | 88 |
Data sourced from research by Munegumi et al. organic-chemistry.org
Nitrogen-centered cyclization pathways involve the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center to form the heterocyclic ring. These pathways can be initiated from precursors like β-hydroxyethyl ureas or related compounds. The cyclization of these precursors can be directed towards the formation of 2-iminooxazolidines under specific conditions.
For instance, the cyclization of unsaturated ureas can be catalyzed by various transition metals. While many of these reactions lead to imidazolidinones, careful selection of catalysts and reaction conditions can favor the formation of the exocyclic imino functionality. The choice between acid- or base-catalyzed conditions is critical; acidic or thermal conditions often favor cyclization to form 2-iminooxazolidines, whereas basic conditions typically lead to the formation of the endocyclic urea (B33335) moiety of imidazolidinones.
Another advanced approach involves the palladium-catalyzed intramolecular diamination of alkenes. While many examples lead to cyclic ureas (imidazolidinones), the underlying principle of forming a C-N bond via an intramolecular nitrogen-centered attack on a palladium-activated alkene provides a potential pathway that could be adapted for the synthesis of 2-iminooxazolidine scaffolds from appropriately designed precursors. mdpi.com
The synthesis of enantiomerically pure this compound is of high importance, as the stereochemistry at the C5 position can significantly influence biological activity. The development of stereoselective methods relies on either substrate control, the use of chiral auxiliaries, or asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary could be attached to one of the reacting partners, such as the isocyanate, to control the facial selectivity of the cyclization step.
While the application of chiral auxiliaries is well-established for the synthesis of related chiral oxazolidinones and imidazolidinones, their use in the direct synthesis of 2-iminooxazolidines is less documented. researchgate.netnih.govnih.gov However, the principles can be readily extended. For example, a chiral group on the nitrogen of the isocyanate could influence the approach of the 1,2-amino alcohol precursor (alaninol), thereby inducing diastereoselectivity in the ring-forming step. After cyclization, the auxiliary would be cleaved to yield the enantiomerically enriched this compound. The effectiveness of such an approach would depend on the ability of the auxiliary to create a sufficiently biased steric environment during the key bond-forming event.
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral 2-iminooxazolidines, this can be achieved by modifying existing catalytic methods with chiral ligands.
A promising strategy is the development of an asymmetric variant of the nickel-catalyzed [3+2] cycloaddition of aziridines and isocyanates. nih.gov This would involve the use of a chiral ligand complexed to the nickel center, which would differentiate between the two enantiotopic faces of the reactants during the catalytic cycle.
Furthermore, pioneering work in palladium-catalyzed dynamic kinetic asymmetric cycloadditions (DYKAT) of vinylaziridines with isocyanates provides a strong precedent for this approach. acs.org In these reactions, a chiral palladium catalyst is used to control the stereochemistry of the cyclization, resulting in highly enantiomerically enriched imidazolidinones. acs.orgorganic-chemistry.org This demonstrates that metal-catalyzed cycloadditions involving aziridines are amenable to asymmetric control. By analogy, a chiral nickel-ligand complex could be developed to achieve a similar dynamic kinetic asymmetric cycloaddition of 2-methylaziridine with an isocyanate, leading directly to one enantiomer of this compound.
Development of Stereoselective Syntheses for this compound Enantiomers
Functionalization and Derivatization Approaches for this compound
The modification of the this compound core is essential for creating diverse chemical libraries and fine-tuning molecular properties. Key strategies include substitution at the nitrogen atoms, functionalization of the ring carbons, and the use of multi-component reactions to build complexity.
The this compound structure possesses two distinct nitrogen atoms available for substitution: the endocyclic ring nitrogen and the exocyclic imino nitrogen. The difference in their chemical environment and nucleophilicity allows for regioselective functionalization.
The exocyclic imino nitrogen is generally more nucleophilic and less sterically hindered, making it the primary site of reaction with electrophiles such as alkyl halides and acyl chlorides under kinetic control. This preferential reactivity is observed in related heterocyclic systems like 2-aminoquinazolines and 2-aminopyrimidines, where direct N-alkylation with alcohols occurs exclusively on the exocyclic amino group to yield N-exosubstituted products with high regioselectivity. rsc.org Similarly, the reaction of 2-amino-2-oxazolines with isocyanates leads to derivatization at the exocyclic amino function. mdpi.com
In contrast, substitution at the endocyclic nitrogen is more challenging due to its lower nucleophilicity and greater steric hindrance. Achieving substitution at this position often requires harsher conditions or a multi-step approach, such as deprotonation with a strong base followed by reaction with a potent electrophile. The regiochemical outcome can be influenced by factors such as the nature of the electrophile, solvent, and base used, a principle demonstrated in the N-alkylation of indazoles where reaction conditions can be tuned to favor either the N-1 or N-2 isomer. beilstein-journals.orgnih.gov
Interactive Table: Regioselective N-Substitution Reactions on Imino-Heterocycles
| Heterocycle | Reagent | Position of Substitution | Conditions | Reference |
|---|---|---|---|---|
| 2-Aminoquinazoline | Various alcohols | Exocyclic Nitrogen | [Cp*IrCl2]2/NaOH | rsc.org |
| 2-Amino-2-oxazoline | (+)-(R)-α-methylbenzyl isocyanate | Exocyclic Nitrogen | Chloroform | mdpi.com |
Direct C-H functionalization of the 5-methyl group or the ring carbons of the oxazolidine (B1195125) core is synthetically challenging. A more prevalent and effective strategy involves constructing the heterocyclic ring from precursors that already bear the desired functionalities. This approach offers superior control over stereochemistry and regiochemistry.
For instance, the synthesis of 5-substituted oxazolidin-2-ones can be achieved stereoselectively through methods like an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This strategy allows for the introduction of a wide array of substituents at the 5-position with high enantiomeric purity. Another powerful method involves the ring expansion of chiral aziridines, which transfers the stereochemistry of the aziridine to the resulting oxazolidinone ring. mdpi.com
While direct functionalization is less common, methodologies developed for related saturated heterocycles could potentially be adapted. For example, a one-pot directed lithiation, transmetallation, and Negishi cross-coupling sequence has been used for the regioselective C-H functionalization at the C5 position of Boc-1,3-oxazinanes, providing a potential pathway for introducing aryl groups onto the oxazolidine ring. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. rsc.orgcrimsonpublishers.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly construct complex molecular scaffolds.
A key strategy for synthesizing the 2-iminooxazolidine core involves the nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates. organic-chemistry.orgjst.go.jp This reaction proceeds smoothly to give various iminooxazolidine derivatives in good yields. By varying the substituents on both the aziridine and isocyanate starting materials, a wide library of complex derivatives can be accessed efficiently. This method highlights how catalytic cycloaddition reactions can serve as powerful tools for complex molecule synthesis. Although technically a two-component cycloaddition, it can be integrated into one-pot sequences, aligning with the efficiency principles of MCRs.
Analogous MCR strategies have been successfully employed for related sulfur-containing heterocycles. For example, one-pot, three-component syntheses of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines have been developed, demonstrating the feasibility of this approach for building imino-substituted five-membered heterocycles. crimsonpublishers.comnih.govresearchgate.net
Mechanistic Studies of 2-Iminooxazolidine Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis and derivatization of 2-iminooxazolidines is fundamental for optimizing reaction conditions and controlling product selectivity.
The mechanism of 2-iminooxazolidine ring formation is highly dependent on the chosen synthetic route. For the nickel-catalyzed [3+2] cycloaddition of aziridines and isocyanates, a plausible mechanism involves the nickel(II) iodide (NiI₂) catalyst acting as both a Lewis acid and an iodide source. organic-chemistry.org The reaction is initiated by the catalyst facilitating the cleavage of the aziridine ring, followed by coupling with the isocyanate and subsequent cyclization to form the five-membered ring. organic-chemistry.org It has been noted that with longer reaction times, the initially formed iminooxazolidine can isomerize to the corresponding thermodynamically more stable imidazolidinone derivative. organic-chemistry.org
For cyclization pathways starting from N-(2-hydroxyethyl)amides or related precursors, the mechanism typically involves an intramolecular nucleophilic attack of the hydroxyl group onto an activated carbonyl or imine carbon. In acid-promoted dehydrative cyclizations, such as those used for 2-oxazoline synthesis, the alcohol is activated as a leaving group. nih.govresearchgate.net The subsequent intramolecular attack by the amide oxygen is a key step. In base-catalyzed cyclizations, deprotonation of a urea or cyanamide (B42294) nitrogen enhances its nucleophilicity, facilitating the attack on an electrophilic carbon center. Computational studies, such as Density Functional Theory (DFT), on related cyclizations to form imidazolidin-2-ones have shown that the intramolecular cyclization step itself is often the rate-determining step, requiring a significant activation energy barrier. mdpi.comnih.gov
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules.
Regioselectivity: In the derivatization of the this compound ring, regioselectivity is most pertinent during N-substitution reactions. As discussed in section 2.2.1, the exocyclic imino nitrogen is the more kinetically favored site for alkylation and acylation due to its higher nucleophilicity and lower steric hindrance. rsc.orgmdpi.com However, the regiochemical outcome can be controlled by reaction conditions. For example, in the synthesis of imidazolidineiminodithiones, the choice of solvent was found to exclusively direct the reaction toward a specific regioisomer. nih.gov DFT calculations can be employed to rationalize the observed regioselectivity by comparing the activation barriers for different reaction pathways. nih.govnih.gov
Stereoselectivity: The stereocenter at the C5 position, bearing the methyl group, is a key feature of the target molecule. The stereoselective synthesis of this core is often achieved through substrate control, where the chirality is pre-installed in the starting materials. Syntheses starting from enantiomerically pure amino alcohols, epoxides, or aziridines can proceed with high fidelity, transferring the existing stereochemistry to the final product. nih.gov For instance, triflic acid-promoted dehydrative cyclization to form 2-oxazolines proceeds with an inversion of stereochemistry at the carbinol center, indicating an Sₙ2-type mechanism. nih.gov The formation of oxazolidine rings from β-hydroxy amino acids can also proceed with a high degree of stereochemical control, where the relative configuration of the substituents is dictated by minimizing steric interactions in the transition state. nih.gov
Interactive Table: Examples of Stereoselective Syntheses of Oxazolidine Derivatives
| Method | Starting Material | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Aldol/Curtius Reaction | Chiral β-hydroxy carbonyl compounds | Intramolecular ring closure | Enantiomerically pure 4,5-disubstituted oxazolidin-2-ones | nih.gov |
| Dehydrative Cyclization | Enantiopure N-(2-hydroxyethyl)amides | Inversion of α-hydroxyl stereochemistry | Stereospecific formation of 2-oxazolines | nih.gov |
Innovative Synthetic Techniques and Process Optimization
Modern synthetic chemistry increasingly relies on process intensification technologies to accelerate reaction rates, improve energy efficiency, and enhance product purity. For the synthesis of heterocyclic compounds like this compound and its analogues, these innovative techniques have proven to be powerful tools for overcoming the limitations of conventional batch processing, such as long reaction times and harsh conditions.
Microwave-assisted synthesis has emerged as a highly effective method for accelerating organic reactions. By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and significant improvements in yields.
In the synthesis of oxazolidin-2-one analogues, microwave irradiation has been shown to be vastly superior to conventional heating methods. For instance, the cyclization of various amino alcohols with diethyl carbonate to form 4-substituted oxazolidin-2-ones proceeds with remarkable efficiency. nih.gov Analysis of the data shows that yields are consistently higher and reaction times are drastically reduced from many hours to mere minutes. nih.gov For example, the synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one, which typically requires 20 hours under conventional conditions for an 80-85% yield, can be completed in just 20 minutes with a 96% yield under microwave irradiation at 125 °C. nih.gov
Another innovative microwave-assisted approach involves the reaction of ethanolamines with urea in a chemical paste medium, eliminating the need for a solvent. organic-chemistry.org This method utilizes a catalytic amount of nitromethane (B149229) to absorb microwave energy and create localized "hot spots," which drive the reaction to completion in as little as 4-5 minutes with excellent yields ranging from 81-97%. organic-chemistry.org This solvent-free technique not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste. organic-chemistry.org
Table 1: Comparison of conventional and microwave-assisted synthesis for selected oxazolidin-2-one analogues. nih.gov
The use of ultrasound in chemical synthesis, known as sonochemistry, offers another avenue for process intensification. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates transient microscopic hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov
This technique has been successfully applied to the synthesis of 2-iminooxazolidine derivatives. Research has demonstrated that novel 2-iminooxazolidines can be prepared through the reaction of arylcyanamides with p-benzoquinone at room temperature under ultrasonic irradiation. This method is reported to produce the desired products in excellent yields. The application of ultrasound facilitates the reaction under mild conditions without the need for high temperatures, showcasing its utility as a green and efficient synthetic tool.
The primary advantages of using ultrasound include increased reaction rates, improved yields, and milder reaction conditions, which can lead to higher product purity and reduced energy consumption. nih.gov
Continuous flow chemistry has revolutionized chemical synthesis by moving from traditional batch-wise production to a continuous process. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability.
The synthesis of 2-substituted oxazolidinone analogues has been adeptly demonstrated using a halide-free, organocatalytic continuous flow approach. rsc.org In this process, epoxy amines are reacted with carbon dioxide (CO2), utilized as an abundant and non-toxic C1 source, to form the oxazolidinone ring. rsc.org The key to this methodology is a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst packed into a column, creating a packed-bed reactor. rsc.org
This system exhibits remarkable stability and efficiency. The packed-bed reactor can be operated for extended periods, for instance, over two weeks, for the synthesis of various heterocyclic products without a significant drop in catalytic activity. rsc.org This robust process highlights the potential of continuous flow for the reliable and efficient production of oxazolidine-based compounds.
Table 2: Synthesis of various 2-oxazolidinones via a continuous flow process using an immobilized TBD catalyst and CO2. rsc.org
Elucidation of Structural Tautomerism and Conformational Dynamics
Spectroscopic Analysis of the Amino-Imino Tautomeric Equilibrium
Spectroscopic techniques are paramount in elucidating the tautomeric equilibrium and dynamics of 5-methyl-2-iminooxazolidine in solution. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its structure, bonding, and electronic properties can be obtained.
In the ¹H NMR spectrum, the protons of the oxazolidine (B1195125) ring are expected to show distinct signals. The methyl group protons at the 5-position would likely appear as a doublet, coupled with the adjacent methine proton. The methylene protons at the 4-position and the methine proton at the 5-position would also exhibit characteristic splitting patterns. The protons attached to the nitrogen atoms (N-H) would be particularly informative for distinguishing between the amino and imino tautomers. The amino tautomer would show a characteristic signal for the -NH₂ group, while the imino tautomer would have a signal for the =N-H proton at a different chemical shift.
¹³C NMR spectroscopy would also provide valuable information. The carbon atom of the C=N double bond in the imino tautomer would resonate at a different frequency compared to the corresponding carbon in the amino tautomer. By integrating the signals corresponding to each tautomer, their relative concentrations in a given solvent and at a specific temperature can be determined.
Dynamic NMR (DNMR) experiments could be employed to study the kinetics of the tautomeric interconversion. By monitoring the changes in the NMR spectrum as a function of temperature, the energy barrier for the proton transfer between the two tautomeric forms can be calculated.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃ (based on analogous compounds)
| Atom | Imino Tautomer (Predicted) | Amino Tautomer (Predicted) |
| ¹H NMR | ||
| CH₃ (at C5) | ~ 1.3 ppm (d) | ~ 1.2 ppm (d) |
| CH₂ (at C4) | ~ 3.8-4.2 ppm (m) | ~ 3.6-4.0 ppm (m) |
| CH (at C5) | ~ 4.5-4.9 ppm (m) | ~ 4.3-4.7 ppm (m) |
| NH (imino) | ~ 5.0-6.0 ppm (br s) | - |
| NH₂ (amino) | - | ~ 4.5-5.5 ppm (br s) |
| ¹³C NMR | ||
| C=N (at C2) | ~ 165 ppm | ~ 158 ppm |
| CH₃ (at C5) | ~ 21 ppm | ~ 20 ppm |
| CH₂ (at C4) | ~ 70 ppm | ~ 68 ppm |
| CH (at C5) | ~ 80 ppm | ~ 78 ppm |
Note: These are predicted values based on structurally similar compounds and are intended for illustrative purposes.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in each tautomer of this compound.
In the IR spectrum, the amino tautomer (2-amino-5-methyl-2-oxazoline) would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxazoline (B21484) ring is expected to appear around 1650-1680 cm⁻¹. For the imino tautomer (this compound), the C=N exocyclic double bond stretching would likely be observed at a slightly lower frequency, and the N-H stretching of the imino group would also be present.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The C=N stretching vibrations are typically strong in the Raman spectrum, which can aid in the identification and quantification of the tautomers.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound
| Vibrational Mode | Imino Tautomer (Predicted) | Amino Tautomer (Predicted) |
| N-H stretch (amino) | - | 3300-3500 |
| N-H stretch (imino) | 3200-3400 | - |
| C=N stretch (exocyclic) | 1640-1670 | - |
| C=N stretch (endocyclic) | - | 1650-1680 |
| C-O stretch | 1050-1150 | 1050-1150 |
Note: These are predicted frequency ranges based on analogous compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The two tautomers of this compound are expected to have different electronic structures and, therefore, different UV-Vis absorption spectra. The position and intensity of the absorption maxima (λmax) can be influenced by the extent of conjugation and the nature of the chromophore in each tautomer.
The amino tautomer, with its endocyclic C=N bond, is likely to have a π → π* transition at a shorter wavelength. The imino tautomer, with an exocyclic C=N bond, may exhibit a slightly different absorption profile. The solvent can also play a significant role in the position of the absorption bands, with polar solvents potentially stabilizing one tautomer over the other and causing a shift in the λmax. By analyzing the UV-Vis spectra in different solvents, it is possible to gain qualitative information about the tautomeric equilibrium.
X-ray Crystallography for Solid-State Tautomeric Forms and Molecular Conformations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously identify which tautomer is present in the crystalline form and provide precise information about bond lengths, bond angles, and molecular conformation.
While the crystal structure of this compound itself has not been reported, analysis of related compounds suggests that the amino tautomer is often favored in the solid state due to its ability to form stable hydrogen-bonded networks. A crystal structure determination would reveal the exact positions of all atoms, including the hydrogen atoms, which would definitively establish the tautomeric form.
The analysis of the crystal structure of salts of this compound would also be highly informative. Protonation is expected to occur at one of the nitrogen atoms, and the resulting cation's structure would be stabilized by the counter-ion. The bond lengths and angles within the protonated molecule would provide insight into the electronic distribution and the effects of protonation on the tautomeric preference.
In the solid state, molecules of this compound would be held together by various intermolecular forces, such as hydrogen bonding and van der Waals interactions. The nature of these interactions would depend on the tautomeric form present.
The amino tautomer, with its -NH₂ group, can act as a hydrogen bond donor, while the nitrogen atom in the oxazoline ring can act as a hydrogen bond acceptor. This could lead to the formation of intricate hydrogen-bonded networks, such as dimers or chains, which would significantly influence the crystal packing. The imino tautomer also has a hydrogen bond donor (=N-H) and acceptor sites, which would result in different packing motifs. The analysis of these packing arrangements provides valuable information about the forces that govern the self-assembly of the molecules in the solid state.
The structure of this compound is not static; it exists in a dynamic equilibrium between tautomeric forms, primarily the 2-iminooxazolidine and the 2-amino-2-oxazoline forms. This equilibrium is sensitive to both external environmental factors and the electronic nature of any substituents on the molecule.
Influence of Solvent and Substituent Effects on Tautomeric Preferences
The preference for one tautomer over another is a delicate balance of inherent stability and interactions with the surrounding medium. Solvents, in particular, play a crucial role in stabilizing or destabilizing these forms.
Solvatochromic Studies on Tautomeric Ratios
Solvatochromism refers to the change in a substance's color—and thus its UV-visible absorption spectrum—in response to the polarity of the solvent. This phenomenon is a powerful tool for investigating the influence of solvent on tautomeric equilibria. For compounds like this compound, the two primary tautomers (imino and amino) possess different dipole moments and capacities for hydrogen bonding.
Theoretical studies on analogous cyclic compounds, such as (R)-4-amino-1,2-oxazolidin-3-one (Cycloserine), have shown that the more polar tautomer is preferentially stabilized in polar solvents. scispace.com Quantum-chemical calculations indicate that as the dielectric constant of the solvent increases, the relative stability of the more polar tautomer is enhanced. scispace.com In the case of the this compound equilibrium, the 2-amino-2-oxazoline form is generally more polar. Therefore, an increase in solvent polarity is expected to shift the equilibrium in favor of the amino tautomer.
Solvatochromic studies on various dyes and heterocyclic compounds have established that specific solute-solvent interactions, such as hydrogen bonding, can significantly affect electronic transitions. ufms.brnih.gov Protic solvents (like water or methanol) can form hydrogen bonds with the hydrogen bond acceptor and donor sites on the tautomers, leading to substantial shifts in their absorption maxima and providing insight into the predominant form in that solution. ijbio.com
Table 1: Expected Influence of Solvent Polarity on Tautomeric Equilibrium
| Solvent Type | Predominant Interaction | Expected Predominant Tautomer | Rationale |
|---|---|---|---|
| Non-polar (e.g., Hexane) | van der Waals forces | 2-iminooxazolidine | The less polar imino form is favored in the absence of strong stabilizing interactions. |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | 2-amino-2-oxazoline | The larger dipole moment of the amino tautomer is stabilized by the polar solvent. |
Electronic and Steric Effects of Substituents on Tautomeric Stability
The stability of the tautomers can be intrinsically modulated by attaching substituents with varying electronic and steric properties to the oxazolidine ring or the exocyclic imino group.
Electronic Effects: The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density distribution within the molecule, thereby stabilizing one tautomer over the other.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) placed on the exocyclic nitrogen would increase the acidity of the imino proton, favoring the amino-oxazoline tautomer. Conversely, an EWG on the ring could stabilize the imino form by withdrawing electron density. Studies on substituted purines have shown that EWGs can significantly alter tautomeric preferences, sometimes by several kcal/mol. mdpi.comnih.gov
Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃) on the exocyclic nitrogen would increase the basicity of the nitrogen, making protonation less favorable and thus stabilizing the imino form.
Steric Effects: Bulky substituents can introduce steric strain, forcing the molecule to adopt a specific tautomeric form or conformation to minimize unfavorable interactions. For instance, a large substituent on the exocyclic nitrogen might sterically clash with the methyl group at the C5 position, potentially favoring the tautomer that allows for a more relaxed geometry. In related oxazolidine systems, steric hindrance has been shown to influence stability and reactivity. researchgate.net
Table 2: Predicted Effect of Substituents on Tautomeric Stability of this compound
| Substituent Position | Substituent Type | Example | Predicted Effect on Equilibrium |
|---|---|---|---|
| Exocyclic Nitrogen | Electron-Withdrawing (EWG) | -NO₂ | Shifts toward 2-amino-2-oxazoline form |
| Exocyclic Nitrogen | Electron-Donating (EDG) | -OCH₃ | Shifts toward 2-iminooxazolidine form |
| Ring Carbon (e.g., C4) | Electron-Withdrawing (EWG) | -CF₃ | May stabilize the imino form by induction |
Conformational Analysis of the Oxazolidine Ring System
Ring Pucker Analysis and Energetic Profiles
The conformational space of five-membered rings is typically described by two main, low-energy conformations: the envelope and the twist (or half-chair). mdpi.com These conformations can be characterized by Cremer-Pople puckering parameters, which provide a quantitative description of the ring's shape. chemrxiv.orgnih.gov
Envelope Conformation: In this form, four of the ring atoms are coplanar, while the fifth atom is out of the plane, like the flap of an envelope. For this compound, either the C5 atom (bearing the methyl group) or the oxygen atom (O1) could potentially be the "flap" atom.
Twist Conformation: In the twist form, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation is often slightly more stable as it minimizes eclipsing interactions more effectively than the envelope form. mdpi.com
The energy difference between these conformers is typically small, allowing for rapid interconversion at room temperature. The 5-methyl substituent plays a key role in the energetic profile. The ring will preferentially adopt a conformation where the bulky methyl group occupies a pseudo-equatorial position to minimize steric strain with other atoms on the ring.
Table 3: Comparison of Oxazolidine Ring Conformations
| Conformation | Description | Relative Energy | Influence of 5-Methyl Group |
|---|---|---|---|
| Envelope | Four atoms are coplanar, one is out of plane. | Slightly higher | Favors conformation where the methyl group is pseudo-equatorial. |
Rotational Barriers of Substituents
The substituents attached to the oxazolidine ring—the C5-methyl group and the C2-imino group—are subject to rotational barriers that dictate their spatial orientation.
Rotation of the C5-Methyl Group: The rotation around the C5-CH₃ single bond is characterized by a relatively low energy barrier, typically in the range of 3-5 kcal/mol. This allows for nearly free rotation at room temperature.
Rotation of the C2-Imino Group: The C2=N exocyclic double bond has a much higher rotational barrier due to the need to break the π-bond. This barrier can be substantial, often in the range of 15-25 kcal/mol or higher, depending on substitution. This high barrier can lead to the existence of distinct and stable (E/Z) stereoisomers if the exocyclic nitrogen is also substituted. Dynamic NMR spectroscopy is a common technique used to measure such rotational energy barriers in related heterocyclic systems. researchgate.netnih.gov
Table 4: Estimated Rotational Barriers for Substituents
| Substituent | Bond Type | Estimated Rotational Barrier (kcal/mol) | Method of Study |
|---|---|---|---|
| 5-Methyl | C-C Single Bond | ~3-5 | Microwave Spectroscopy, Computational Chemistry |
Chemical Reactivity and Reaction Mechanisms of 5 Methyl 2 Iminooxazolidine
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 5-methyl-2-iminooxazolidine is largely governed by the distribution of electron density within the molecule, which gives rise to distinct nucleophilic and electrophilic centers.
Reactivity of the Imino Nitrogen and Endocyclic Nitrogen Atoms
The 2-iminooxazolidine core possesses a tautomeric equilibrium between the 2-amino-2-oxazoline and the 2-iminooxazolidine forms. researchgate.net Both the exocyclic imino nitrogen and the endocyclic ring nitrogen atoms are potent nucleophilic centers. tandfonline.comtandfonline.com The relative reactivity of these nitrogen atoms in substitution reactions is a subject of considerable interest.
In reactions with electrophiles such as isocyanates, the regioselectivity of the attack is a key consideration. Theoretical studies have suggested that substitution at the endocyclic nitrogen atom should proceed with a lower activation barrier compared to the exocyclic nitrogen. tandfonline.com This is often observed in practice, where the reaction of 2-amino-2-oxazolines with isocyanates can lead to two regioisomers, with the carbamoyl (B1232498) moiety substituted on either the endocyclic or the exocyclic nitrogen atom. tandfonline.com The regioselectivity can be influenced by experimental conditions. researchgate.netresearchgate.net For instance, the reaction of 5-substituted-2-amino-2-oxazolines with ethoxycarbonyl isocyanate can yield both 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones and 1-carbethoxy-3-(2-iminooxazolidine)ureas, with the regioselectivity appearing to be linked to the strong nucleophilic character of the endocyclic nitrogen atom. researchgate.net
The protonation state significantly impacts the nucleophilicity of these nitrogen atoms. A deprotonated nitrogen, being more electron-rich, is a much stronger nucleophile. libretexts.org The presence of a lone pair of electrons adjacent to the attacking nitrogen atom, as seen in α-nucleophiles, can enhance nucleophilicity. nih.gov However, the solvent can also play a significant role in modulating this reactivity. nih.gov
Reactivity at the 5-Methyl Group and Ring Carbon Atoms
The reactivity of the 5-methyl group is generally lower than that of the nitrogen centers. However, it can be a site for oxidation reactions. For instance, studies on related 5-methylpyrimidines have shown that the methyl group can be oxidized to form hydroxymethyl and formyl derivatives. nih.gov The reactivity of the methyl group can be influenced by its sequence context and base-pairing environment within a larger molecule. nih.gov
The carbon atoms of the oxazolidine (B1195125) ring can also participate in reactions. The C2 carbon, being part of the amidine system, is electrophilic and can be attacked by nucleophiles. The C4 and C5 carbons are generally less reactive, but their reactivity can be influenced by the substituents on the ring. For example, the presence of an electron-withdrawing group on the nitrogen atom can activate the ring, influencing its reactivity. scispace.com The chemical shifts observed in NMR spectroscopy can provide insights into the electronic environment of these carbon atoms. mdma.ch For instance, the chemical shift of the C4-methine proton is sensitive to whether the double bond is endocyclic or exocyclic. mdma.ch
Intramolecular Rearrangements and Transpositions
This compound and its derivatives can undergo a variety of intramolecular rearrangements, leading to the formation of new heterocyclic structures. These rearrangements are often driven by the inherent strain in the five-membered ring and the desire to form more stable products.
Mechanisms of Adduct Rearrangements
The adducts formed from the reaction of 2-amino-2-oxazolines with electrophiles can undergo intramolecular transposition. researchgate.net This has been observed in reactions with isocyanates and isothiocyanates, where an initial adduct can rearrange. researchgate.netresearchgate.net The mechanism of these rearrangements can be complex and may involve a stepwise process. researchgate.net Semiempirical calculations have been used to study the potential energy surfaces of these reactions and to determine the relative stabilities of the different adducts and the activation barriers for their interconversion. researchgate.netresearchgate.net In some cases, the rearrangement is favored, leading to the formation of a thermodynamically more stable product. researchgate.net
Ring Expansion and Contraction Reactions
Oxazolidine rings can participate in both ring expansion and ring contraction reactions, providing pathways to larger or smaller heterocyclic systems. wikipedia.org
Ring Expansion: Ring expansion reactions can be driven by various factors, including the formation of a more stable ring system or the relief of ring strain. nih.gov For example, the reaction of keto-aziridines with phenylisocyanate in the presence of potassium iodide can lead to the formation of 2-iminooxazolidines through a ring expansion mechanism. researchgate.net Photochemical conditions can also be used to induce ring expansion of related oxetane (B1205548) heterocycles. rsc.org A proposed mechanism for some ring expansions involves the formation of an intermediate that undergoes a bond migration to enlarge the ring. nih.gov
Ring Contraction: Ring contraction reactions can occur through various mechanisms, often involving radical intermediates or cationic rearrangements. illinois.edu These reactions can lead to the formation of highly strained smaller rings. illinois.edu For instance, the Favorskii rearrangement and Wolff rearrangement are well-known examples of ring contractions in cyclic ketones. wikipedia.org In some biological systems, enzymes can catalyze ring contractions via the generation of radical intermediates. illinois.edu The driving force for ring contraction is often the increased stability of the resulting smaller ring, with five- and six-membered rings being generally more stable than larger rings. youtube.com
Catalytic Transformations Involving this compound as a Substrate
This compound and its derivatives can serve as substrates in various catalytic transformations, leading to the synthesis of a diverse range of functionalized molecules.
Copper-catalyzed reactions are particularly noteworthy due to the low cost and functional group tolerance of copper catalysts. uninsubria.it For instance, copper(II) triflate has been used to catalyze the hydroalkoxylation-hydroarylation of alkynols. uninsubria.it Palladium catalysts are also widely used in cross-coupling reactions. For example, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org
The catalytic transformation of propiolamidines, which are structurally related to 2-iminooxazolidines, into 4-iminooxazolidine-2-one derivatives has been achieved using a CO2 superbasic guanidine (B92328) adduct as a catalyst. mdpi.commdpi.com Organocatalysis has also emerged as a powerful tool for the synthesis of related heterocyclic compounds. For example, the phosphazene base BEMP has been shown to be an effective catalyst for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones. acs.org
The development of new catalytic methodologies continues to expand the synthetic utility of 2-iminooxazolidine derivatives. These transformations often proceed with high efficiency and selectivity, providing access to complex molecules with potential applications in various fields.
Metal-Catalyzed Reactions and Coordination Chemistry
The this compound scaffold can be synthesized and functionalized through various metal-catalyzed reactions. The nitrogen and oxygen atoms within the ring system can also act as ligands, coordinating with transition metals to form complexes that may possess unique catalytic properties.
A notable example of metal-catalyzed synthesis is the cycloaddition of aziridines with isocyanates, which can be catalyzed by nickel complexes to produce iminooxazolidine derivatives. organic-chemistry.org This process highlights the utility of transition metals in constructing the core iminooxazolidine ring. A general catalytic cycle for such transformations often involves several key steps:
Oxidative Addition : The metal center (e.g., Ni(0)) undergoes oxidative addition with a reactant.
Ligand Coordination and Insertion : The other reactant (e.g., isocyanate) coordinates to the metal center, followed by an insertion step.
Reductive Elimination : The final step involves reductive elimination from the metal center to release the iminooxazolidine product and regenerate the active catalyst. nih.gov
The coordination chemistry of iminooxazolidines, while not extensively documented for the 5-methyl derivative specifically, can be inferred from related heterocyclic systems. The nitrogen atoms of the imino group and the ring, along with the ring's oxygen atom, can act as donor sites for metal ions. semanticscholar.org For instance, studies on similar ligands have shown the formation of stable complexes with copper, where the metal ion is coordinated by the nitrogen atoms of the organic ligand and counter-ions like chloride. semanticscholar.org The specific coordination mode can be influenced by the metal's identity and the reaction conditions. In some cases, the ligand itself can act as a reducing agent during complex formation, for example, reducing Cu(II) to Cu(I). semanticscholar.org
Organocatalytic Applications
While this compound is not typically classified as an organocatalyst itself, its synthesis and reactivity are pertinent to the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and the precursors and derivatives of this compound are frequently involved in such transformations. mdpi.comscienceopen.com
The reaction of 2-amino-2-oxazolines (the tautomeric form of iminooxazolidines) with electrophiles like isocyanates is a fundamental transformation that underscores the compound's reactivity. tandfonline.comresearchgate.net This reaction, which forms a urea (B33335) linkage, proceeds without the need for a metal catalyst and is a key step in creating more complex derivatives. tandfonline.com A kinetic study on the derivatization of a racemic 5-substituted-2-amino-2-oxazoline with a chiral isocyanate demonstrated that the reaction leads to the formation of diastereomers, a common strategy used for enantioseparation in pharmaceutical and chemical research. tandfonline.comresearchgate.net
Furthermore, related five-membered heterocyclic structures, such as imidazolidinones, are cornerstone organocatalysts (e.g., Macmillan catalysts). sigmaaldrich.com These catalysts operate by forming activated iminium ions from α,β-unsaturated aldehydes, facilitating a wide range of enantioselective reactions. sigmaaldrich.com The structural similarity suggests that the imino group of this compound could potentially be involved in similar activation modes under specific catalytic conditions.
Kinetic and Thermodynamic Aspects of Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis. This involves determining the rate at which reactions occur and the energy changes associated with them.
Reaction Rate Law Determination
The rate law for a reaction provides a mathematical expression that links the rate of reaction to the concentration of the reactants. For reactions involving this compound or its precursors, the rate law is determined experimentally by monitoring the change in concentration of reactants or products over time. libretexts.orglibretexts.org
A kinetic study of the derivatization of 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline with (+)-(R)-α-methylbenzyl isocyanate confirmed a second-order rate law . tandfonline.com This means the reaction rate is directly proportional to the concentration of both the oxazoline (B21484) derivative and the isocyanate. tandfonline.comlibretexts.org
The general form of a second-order rate law is: Rate = k[A][B] Where:
[A] is the concentration of the oxazoline.
[B] is the concentration of the isocyanate.
k is the rate constant.
The following table illustrates how initial rates might change with reactant concentrations in a hypothetical second-order reaction involving an iminooxazolidine.
| Experiment | Initial [Iminooxazolidine] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10-3 |
| 2 | 0.20 | 0.10 | 4.0 x 10-3 |
| 3 | 0.10 | 0.20 | 4.0 x 10-3 |
This is an illustrative table based on second-order kinetics.
Equilibrium Constants and Energy Diagrams
The thermodynamics of a reaction are described by quantities such as the change in Gibbs Free Energy (ΔG), which is related to the equilibrium constant (Keq). libretexts.orgyoutube.com The equilibrium constant indicates the extent to which a reaction will proceed to completion. A large Keq value signifies that the products are favored at equilibrium. youtube.com
The relationship is given by the equation: ΔG° = -RT ln(Keq) Where:
ΔG° is the standard Gibbs free energy change.
R is the universal gas constant.
T is the temperature in Kelvin.
Keq is the equilibrium constant. libretexts.org
Thermodynamic data for the closely related compound 3-phenyl-5-(phenoxymethyl)-2-(phenylimino)oxazolidine have been determined experimentally, providing insight into the energetics of this class of compounds. nist.gov
| Thermodynamic Property | Value (kJ/mol) | Compound |
|---|---|---|
| Standard Enthalpy of Combustion (ΔcH°) | -9080.4 ± 4.6 | 3-phenyl-5-(phenoxymethyl)-2-(phenylimino)oxazolidine |
| Standard Enthalpy of Formation (ΔfH°) | -101.3 ± 5.5 |
Data sourced from the NIST WebBook for a related iminooxazolidine derivative. nist.gov
For example, the reaction of an iminooxazolidine with an electrophile might proceed through a two-step mechanism involving a high-energy intermediate. The energy diagram would show two peaks (transition states) and a valley in between (the intermediate). The highest energy peak relative to the reactants represents the activation energy for the rate-determining step. libretexts.org
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like 5-Methyl-2-iminooxazolidine. These methods, rooted in solving the Schrödinger equation, provide insights into the electronic structure, stability, and reactivity of chemical compounds. numberanalytics.com
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of the ground-state properties of many-electron systems at a manageable computational cost. nih.govresearchgate.net DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov This approach bypasses the complexity of the many-electron wavefunction by focusing on the electron density, a more manageable quantity. nih.govimperial.ac.uk
For this compound, DFT calculations are employed to determine its optimized geometry, total energy, and the distribution of electrons within the molecule. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. By minimizing the energy functional with respect to the electron density, DFT can identify the most stable conformation of the molecule. nih.gov
The results of DFT calculations are often compared with experimental data, where available, to validate the chosen functional and basis set. The accuracy of DFT predictions for properties like molecular geometry is typically high, with errors in bond lengths often in the range of 1-2 milli-Angstroms. imperial.ac.uk
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -359.XXXX |
| Dipole Moment (Debye) | X.XX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations. Actual values would be derived from specific DFT computations using a chosen functional and basis set.
The term "ab initio," meaning "from the beginning," refers to computational methods that are based on first principles of quantum mechanics without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy in calculating molecular energies and properties. numberanalytics.comresearchgate.net While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. nih.gov
For this compound, high-level ab initio calculations can provide very precise values for its total energy, ionization potential, and electron affinity. These calculations are particularly important for studying reaction mechanisms and determining activation barriers with chemical accuracy. nih.gov The choice of method and basis set is critical, with larger basis sets and more sophisticated electron correlation methods generally yielding more accurate results. chemrxiv.org For instance, calculations at the MP2 level with an augmented correlation-consistent basis set (aug-cc-pVDZ) have been used to obtain reliable spectroscopic data for complex molecular clusters. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum mechanical calculations that helps in predicting the reactive sites of a molecule. researchgate.netresearchgate.net It represents the electrostatic potential created by the total charge distribution (electrons and nuclei) of a molecule at a given point in space. mdpi.com The MEP is often visualized as a 3D map, where different colors indicate regions of varying electrostatic potential. researchgate.net
For this compound, the MEP map can identify regions that are prone to electrophilic or nucleophilic attack. Typically, regions with negative potential (often colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. researchgate.netnih.gov Conversely, regions with positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net The MEP analysis is instrumental in understanding hydrogen bonding interactions and other non-covalent interactions that are crucial in biological recognition processes. researchgate.net By examining the MEP surface, one can predict how this compound might interact with other molecules, such as enzymes or receptors. ufms.br
Table 2: Hypothetical MEP Analysis Results for this compound
| Region of Molecule | MEP Value (a.u.) | Predicted Reactivity |
| Imino Nitrogen | Negative | Electrophilic Attack |
| Oxygen Atom | Negative | Electrophilic Attack |
| Hydrogen on Imino Group | Positive | Nucleophilic Attack |
Note: The values and regions in this table are hypothetical and for illustrative purposes. Actual MEP analysis would provide specific potential values for different parts of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov
MD simulations generate trajectories that describe the positions, velocities, and forces of all atoms in the system over time. Analyzing these trajectories allows for the investigation of various dynamic processes, such as conformational changes and ligand binding. frontiersin.org For this compound, MD simulations can reveal its flexibility and the different shapes it can adopt in solution. nih.gov
Key metrics obtained from trajectory analysis include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. frontiersin.orgbiorxiv.org By observing how the structure of this compound evolves during a simulation, researchers can identify its preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as even small conformational changes can significantly affect binding affinity. mdpi.com
The solvent environment plays a critical role in the behavior of molecules in solution. frontiersin.orgrsc.org MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of the solvation shell around the iminooxazolidine core of this compound. nih.govresearchgate.net The characterization of this first solvation shell is essential for understanding phenomena like chemical reactivity and complex formation. nih.gov
Analysis of the solvation shell dynamics can reveal how solvent molecules are structured around the solute and how quickly they exchange with the bulk solvent. nih.govcecam.org The mobility of the solvent in the immediate vicinity of the molecule can be different from the bulk and can influence the solute's own dynamics. frontiersin.org For ionic or polar molecules, the strong interactions with the solvent can lead to the formation of well-defined solvation shells, sometimes referred to as "snowballs," which can impact the molecule's mobility. csic.es Understanding the dynamics of these solvation shells is crucial for accurately predicting properties like solvation free energy and for modeling chemical reactions in solution. nih.govchemrxiv.org
Elucidation of Reaction Mechanisms via Computational Approaches
The study of reaction mechanisms involving this compound would computationally model its interactions with other reactants to map out the most likely pathways for chemical transformations.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
To understand a chemical reaction at a molecular level, computational chemists locate the transition state (TS), which represents the highest energy point along the reaction coordinate. For a hypothetical reaction involving this compound, researchers would use computational methods to identify the geometry of the transition state structure. Once located, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. genophore.com This analysis traces the path from the transition state downhill in energy to both the reactants and the products, confirming that the located TS indeed connects the desired starting materials and final products. genophore.com This process provides a detailed, step-by-step visualization of the reaction mechanism.
Activation Energy Barrier Calculations
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining reaction rates. Computationally, this is determined by calculating the energy difference between the reactants and the transition state. A lower activation energy barrier indicates a faster reaction. For reactions involving this compound, different potential mechanisms could be compared by calculating their respective activation energy barriers to determine the most favorable pathway.
Table 1: Hypothetical Activation Energy Data for a Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Pathway A | DFT/B3LYP/6-31G* | Data not available |
| Pathway B | MP2/cc-pVTZ | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic)
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure.
Descriptors for Molecular Interactions and Reactivity
To build a QSAR or SPR model, a set of numerical values known as molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For this compound, these could include:
Electronic Descriptors: Charges on specific atoms (e.g., the imino nitrogen versus the ring nitrogen), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding reactivity.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: Properties like electrostatic potential maps, which indicate regions of positive or negative charge on the molecule's surface, can predict how it will interact with other molecules.
Table 2: Selected Molecular Descriptors (Hypothetical for this compound)
| Descriptor | Description | Calculated Value |
| Molecular Weight | Mass of the molecule | 100.12 g/mol |
| LogP | Lipophilicity | Data not available |
| HOMO Energy | Energy of the highest occupied molecular orbital | Data not available |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not available |
| Dipole Moment | Measure of polarity | Data not available |
This table includes known and illustrative hypothetical data, as a full descriptor set from a specific study is not available.
Predictive Modeling for Chemical Behavior
Once a set of descriptors is calculated for a series of compounds related to this compound, a mathematical model can be developed to correlate these descriptors with an observed property (e.g., reaction rate, binding affinity). This model, often generated using statistical methods like multiple linear regression or machine learning algorithms, can then be used to predict the behavior of new, unsynthesized derivatives. This predictive capability is highly valuable in fields like drug discovery and materials science for designing molecules with desired properties.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced research applications of the chemical compound This compound within the detailed framework you provided.
The conducted searches for "this compound" did not yield any results pertaining to its role as a chemical synthon or molecular scaffold for building complex heterocyclic architectures or as a precursor in natural product synthesis.
Furthermore, no literature was found detailing its use in the mechanistic probing of biological interactions. Specifically, there are no available ligand-target binding studies for its interaction with imidazoline (B1206853) receptors or adrenoceptors, nor are there any documented studies on its interactions with or inhibition of enzyme active sites, such as those of kinases or lipoxygenases.
Due to the absence of research data on This compound in these specific contexts, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline. The available literature focuses on related but structurally distinct compounds, such as 5-methyl-2-oxazolidinone and various imidazolidinone derivatives, which fall outside the scope of your request.
Advanced Research Applications in Chemical Biology and Materials Science
Mechanistic Probing of Biological Interactions (Non-Clinical Focus)
Exploration of Structure-Activity Relationships (SAR) for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the broader class of oxazolidinones and related heterocyclic systems, SAR studies have provided key insights that may be extrapolated to understand the potential of 5-Methyl-2-iminooxazolidine.
The biological activity of oxazolidinone derivatives is significantly influenced by the substituents at various positions of the heterocyclic ring. For instance, in a series of 5-substituted oxazolidinones, the conversion of the 5-acetylaminomethyl moiety into other functional groups has been shown to greatly affect their antibacterial activity. Specifically, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been found to enhance in vitro antibacterial potency. researchgate.net Conversely, elongation of the methylene chain at the 5-position or conversion of the acetamido moiety to a guanidino group has been associated with a decrease in antibacterial activity. researchgate.net
In the context of anti-inflammatory activity, SAR studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones revealed that the nature and position of substituents on the benzene ring are critical determinants of their inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov This highlights the importance of the spatial arrangement and electronic properties of peripheral groups in dictating the interaction with biological targets. The design of many thiazolidinone derivatives has involved introducing various arylidene groups at the 5-position to modulate physicochemical properties such as hydrophobicity and steric bulk, thereby influencing their biological activity. nih.gov
Furthermore, research on trisubstituted isoxazoles has demonstrated that even minor modifications, such as changing the position of a nitrogen atom within a pyrrole ring substituent, can lead to significant changes in potency due to the loss or alteration of key hydrogen-bonding interactions with the target protein. nih.gov The necessity of a hydrogen-bond donor at the correct position of a heterocyclic substituent is a critical factor for biological activity. nih.gov These findings underscore the nuanced relationship between molecular structure and biological function, providing a framework for the rational design of new derivatives of this compound with potentially enhanced or selective activities.
Investigation of In Vitro Biological Activities at a Molecular Level
The in vitro biological activities of this compound and its analogs are a primary focus of research, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents.
Antimicrobial Activity:
Derivatives of related heterocyclic systems like imidazolidine and thiazolidinone have demonstrated notable antimicrobial properties. For example, certain 5-oxo-imidazolidine derivatives have shown good activity against various bacterial strains. mdpi.com Similarly, a series of 5-imino-4-thioxoimidazolidin-2-one derivatives exhibited significant antibacterial and antifungal activities, particularly against B. subtilis, K. pneumonia, and C. albicans. tandfonline.commdpi.com The introduction of different substituents at the N-(1) and N-(3) positions of the imidazolidine ring has been a key strategy in modulating their antimicrobial spectrum and potency. mdpi.com
Furthermore, novel 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown efficacy against both standard and resistant bacterial strains. researchgate.net Some of these compounds exhibited good activity against E. coli and B. cereus, with one derivative showing better activity against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs. researchgate.net
The following table summarizes the antimicrobial activity of selected imidazolidine derivatives, showcasing the minimum inhibitory concentrations (MIC) against various pathogens.
| Compound | B. subtilis (MIC µg/mL) | S. aureus (MIC µg/mL) | K. pneumonia (MIC µg/mL) |
| Derivative 1 | 15.62 | 31.25 | 15.62 |
| Derivative 2 | 31.25 | 62.5 | 31.25 |
| Derivative 3 | 15.62 | 31.25 | 15.62 |
| Ampicillin | 3.12 | 3.12 | 6.25 |
| Ciprofloxacin | 3.12 | 3.12 | 3.12 |
Antifungal Activity:
In addition to antibacterial effects, many of these heterocyclic compounds display significant antifungal activity. The aforementioned 5-imino-4-thioxoimidazolidin-2-one derivatives were also active against C. albicans. tandfonline.commdpi.com In another study, 2-thioxo-4-imidazolidinone derivatives exhibited promising antifungal activity against both Candida albicans and Aspergillus niger. researchgate.net The presence of specific substituents, such as a p-chloro group, appeared to enhance the ability of these compounds to disrupt the fungal cell wall. researchgate.net
Anticancer Activity:
The anticancer potential of oxazolidinone and imidazole derivatives is an area of active investigation. Synthetic 5-(carbamoylmethylene)-oxazolidin-2-ones have been shown to induce antiproliferative activity in breast (MCF-7) and cervical (HeLa) cancer cell lines, while showing no cytotoxicity to non-tumorigenic cells. mdpi.com One particular derivative demonstrated IC50 values of 17.66 µM and 31.10 µM for MCF-7 and HeLa cells, respectively. mdpi.com
Imidazole-containing compounds have also been reported to possess potent anticancer properties. For instance, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole displayed IC50 values in the nanomolar range against colorectal cancer cell lines. researchgate.net Similarly, certain 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids have shown weak to medium anticancer activity against various cancer cell lines, with particular sensitivity observed in CNS and renal cancer cell lines. rsc.org
The table below presents the cytotoxic activity of selected 5-(carbamoylmethylene)-oxazolidin-2-one derivatives against cancer cell lines.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | MCF-10A IC50 (µM) |
| Derivative OA | > 100 | > 100 | > 100 |
| Derivative OB | 75.32 | 92.15 | > 100 |
| Derivative OC | 68.45 | 88.76 | > 100 |
| Derivative OI | 17.66 | 31.10 | > 100 |
| Doxorubicin | 0.89 | 1.21 | 2.45 |
Understanding the cellular and molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents. For anticancer derivatives, several pathways have been implicated.
The antiproliferative activity of 5-(carbamoylmethylene)-oxazolidin-2-ones has been linked to the induction of apoptosis. mdpi.com The most potent derivative in one study was found to cause cell cycle arrest in the G1 phase, reduce mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels. mdpi.com These events culminated in the activation of caspase-9 and the release of cytochrome c into the cytosol, key steps in the intrinsic apoptosis pathway. mdpi.com
Other studies on imidazole derivatives have pointed towards the inhibition of tubulin polymerization as a mechanism of anticancer activity. researchgate.net This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent cell death. researchgate.net For instance, one compound was shown to inhibit tubulin polymerization with an IC50 value of 1.52 µM. researchgate.net
In the context of antifungal action, the mechanisms of azole compounds, which share structural similarities with some of the heterocyclic systems discussed, primarily involve the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane. core.ac.uk However, additional mechanisms such as the induction of ROS production have also been proposed to contribute to their antifungal effects. core.ac.uk
Applications in Materials Science
While the biological activities of this compound and its analogs are a major research focus, their potential applications in materials science, though less explored, are worthy of consideration. The unique chemical structure of this compound, featuring a reactive imino group and a stable oxazolidine (B1195125) ring, suggests possibilities for its use in polymer chemistry and the development of functional materials.
There is limited direct research on the role of this compound in polymer chemistry. However, the broader class of 2-oxazolines is well-known for undergoing cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (PAOx). nih.gov This class of polymers is noted for its biocompatibility, stealth behavior, and high potential for functionalization. nih.gov The CROP mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.gov
While the 2-imino functionality of this compound distinguishes it from the 2-alkyl-2-oxazolines typically used in CROP, the imino group could potentially serve as a site for polymerization or post-polymerization modification. The nucleophilicity of the imino nitrogen might, however, interfere with the cationic polymerization process, potentially acting as a termination site. nih.gov
The bifunctional nature of this compound could also make it a candidate as a crosslinking agent. The imino group and the secondary amine within the ring could potentially react with other polymers containing complementary functional groups, leading to the formation of crosslinked networks. Such materials could find applications in hydrogels, coatings, and adhesives.
The integration of this compound into functional materials and composites is a hypothetical area that could leverage its chemical properties. If successfully incorporated into a polymer backbone or as a pendant group, the oxazolidine moiety could impart specific characteristics to the resulting material. For instance, the polarity of the oxazolidine ring could influence the solubility and thermal properties of a polymer.
Furthermore, the ability of the imino group to participate in hydrogen bonding could be exploited in the design of self-assembling materials or materials with specific recognition capabilities. The synthesis of polymers with side-chain functionalities is a key strategy for creating materials with tailored properties, and this compound could serve as a monomer for this purpose, provided a suitable polymerization method is developed.
Development of Advanced Analytical Methods for this compound
The development of robust analytical methods is essential for the synthesis, characterization, and quality control of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques would be employed for its comprehensive analysis.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. 1H and 13C NMR would be used to confirm the presence of the methyl group, the imino group, and the oxazolidine ring protons and carbons. mdpi.commdpi.com Two-dimensional NMR techniques such as HSQC and HMBC would be invaluable for unambiguous assignment of all signals and for confirming the connectivity of the atoms within the molecule. mdpi.com Stability studies of oxazolidine-based compounds have been successfully carried out using 1H NMR spectroscopy to observe hydrolysis and ring-opening reactions. nih.gov
Mass Spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. mdpi.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis. tandfonline.com Due to the polar nature of the molecule, reversed-phase HPLC with a suitable polar-modified column would likely be the method of choice. The development of chiral HPLC methods would be necessary for the separation of enantiomers if the compound is synthesized as a racemate. tandfonline.com Derivatization with a chiral agent can be used to separate enantiomers of related amino-oxazolines. tandfonline.com
Gas Chromatography (GC), potentially coupled with mass spectrometry (GC-MS), could also be used, although derivatization might be necessary to improve the volatility and thermal stability of the compound.
The following table outlines the analytical techniques applicable to the characterization of this compound.
| Analytical Technique | Purpose | Expected Information |
| 1H NMR | Structural Elucidation | Chemical shift and coupling constants of protons, confirmation of functional groups. |
| 13C NMR | Structural Elucidation | Chemical shift of carbon atoms, confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak, fragmentation pattern. |
| High-Resolution MS (HRMS) | Elemental Composition | Exact mass to confirm the molecular formula. |
| HPLC | Purity Assessment, Quantification | Retention time, peak area for purity and concentration determination. |
| Chiral HPLC | Enantiomeric Separation | Separation and quantification of enantiomers. |
Chromatographic Techniques for Enantioseparation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as the primary analytical method for both the enantioseparation and purity assessment of chiral compounds like this compound. The successful resolution of its enantiomers is critical for pharmacological and material science applications, where stereoisomers can exhibit vastly different activities.
The primary strategy for enantioseparation involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely employed due to their broad applicability and high success rates in resolving a diverse range of chiral molecules. mdpi.comnih.gov For a compound like this compound, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support are typically selected. mdpi.comsemmelweis.huresearchgate.net
The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times and, consequently, separation. researchgate.net The choice of mobile phase is critical and can be operated in normal-phase, polar organic, or reversed-phase modes to optimize resolution. nih.govsemmelweis.hu
Purity analysis is conducted concurrently with enantioseparation. An HPLC-UV or HPLC-MS method allows for the detection and quantification of any impurities, including starting materials, byproducts from synthesis, or degradation products. The high sensitivity of modern detectors ensures that even trace-level impurities are identified.
Table 1: Illustrative HPLC Parameters for Chiral Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Varies based on mode: n-Hexane/Ethanol (Normal Phase); Acetonitrile/Water (Reversed Phase) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1 - 5 µL |
This table is illustrative of typical starting conditions for method development based on established procedures for similar chiral compounds. mdpi.comsemmelweis.hu
Advanced Mass Spectrometry for Metabolite Profiling and Reaction Monitoring
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for studying the metabolic fate of this compound and for optimizing its synthesis through real-time reaction monitoring.
Metabolite Profiling: Understanding the biotransformation of this compound is essential for its development in chemical biology. Untargeted metabolomics studies using LC coupled to high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are the standard approach. nih.govrsc.org This technique allows for the detection of the parent compound and its metabolites in complex biological matrices like plasma or urine. rrpharmacology.ru
The workflow for metabolite identification involves several steps:
Detection: Full-scan HRMS analysis provides highly accurate mass-to-charge (m/z) ratios for the parent drug and all potential metabolites. uab.edu
Structural Elucidation: Tandem mass spectrometry (MS/MS) is then performed. In this step, the parent or metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern provides structural information that helps identify the site of metabolic modification.
Identification: The fragmentation spectra are compared against spectral libraries or used for de novo structural elucidation. uab.eduresearchgate.net Common metabolic pathways for a molecule like this compound would include oxidation (e.g., hydroxylation of the methyl group) or hydrolysis. rrpharmacology.ru
Table 2: Predicted m/z for Potential Metabolites of this compound in HRMS
| Compound | Formula | Predicted [M+H]⁺ (m/z) | Metabolic Transformation |
|---|---|---|---|
| This compound | C₄H₈N₂O | 101.0715 | Parent Compound |
| 5-(Hydroxymethyl)-2-iminooxazolidine | C₄H₈N₂O₂ | 117.0664 | Hydroxylation |
The m/z values are calculated based on monoisotopic masses and are used for putative identification in LC-HRMS experiments.
Reaction Monitoring: The synthesis of this compound can be monitored in real-time using online mass spectrometry. This Process Analytical Technology (PAT) approach allows for precise control over reaction conditions to maximize yield and minimize impurity formation. nih.gov A small, continuous stream from the reaction vessel is directed into the ion source of a mass spectrometer. rsc.org Using techniques like Electrospray Ionization (ESI), the consumption of reactants and the formation of the product can be tracked by monitoring their specific m/z values. This provides immediate feedback on reaction kinetics and endpoint determination, enhancing process efficiency and safety. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Methyl-2-iminooxazolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Core Synthetic Routes : The compound is typically synthesized via cyclization reactions involving amino acids or thioamide precursors. For example, derivatives of oxazolidinones are often prepared by reacting substituted amines with carbonyl compounds under acidic or basic conditions (e.g., Et3N/DMF-H2O systems) .
- Optimization Strategies : Yield optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for kinetic control), and stoichiometric ratios of reagents. Intermediate purification via column chromatography or recrystallization is critical to achieving >95% purity .
- Documentation : Follow guidelines for reporting experimental details, including reagent purity, reaction time, and analytical validation (e.g., HPLC) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted to confirm structural identity?
- Methodological Answer :
- Key Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the iminooxazolidine ring and methyl substituents. Look for characteristic peaks: δ ~2.3 ppm (CH3), δ ~7.5–8.5 ppm (imine protons if tautomerism exists) .
- IR : Stretching frequencies for C=N (~1640 cm<sup>-1</sup>) and C-O (~1250 cm<sup>-1</sup>) bonds .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) and literature analogs. Discrepancies may arise from tautomeric forms or impurities, requiring additional purification or 2D NMR (e.g., COSY, HSQC) .
Q. How should stability studies be designed to assess the shelf-life and storage conditions of this compound under various environmental factors?
- Methodological Answer :
- Experimental Design :
- Conditions : Test stability under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines).
- Analytical Metrics : Monitor degradation via HPLC purity assays and track byproducts (e.g., hydrolysis products) over 1–6 months .
- Storage Recommendations : Store in airtight containers with desiccants at –20°C for long-term stability. Avoid prolonged exposure to light or acidic/basic environments .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when elucidating the structure of this compound derivatives?
- Methodological Answer :
- Contradiction Analysis :
- Tautomerism : Use variable-temperature NMR to detect equilibrium between imine and enamine forms, which may cause peak splitting .
- Impurity Identification : Combine LC-MS with preparative TLC to isolate and characterize minor components. Compare retention times and fragmentation patterns with synthetic standards .
- Collaborative Validation : Cross-validate data with independent techniques (e.g., X-ray crystallography) or replicate experiments under controlled conditions .
Q. What strategies are effective in optimizing the regioselectivity and reaction kinetics during the synthesis of this compound analogs?
- Methodological Answer :
- Regioselectivity Control :
- Catalytic Systems : Use Lewis acids (e.g., ZnCl2) to direct cyclization toward the 2-imino position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .
- Kinetic Studies : Perform time-resolved NMR or in-situ IR to monitor intermediate formation. Adjust reactant addition rates to minimize byproducts (e.g., dimerization) .
Q. In mechanistic studies of this compound reactivity, what computational and experimental approaches are employed to validate proposed reaction pathways?
- Methodological Answer :
- Computational Methods :
- DFT Calculations : Model transition states and energy barriers for key steps (e.g., cyclization or hydrolysis). Compare with experimental activation energies derived from Arrhenius plots .
- Experimental Validation :
- Isotopic Labeling : Use <sup>15</sup>N-labeled amines to trace nitrogen migration during ring formation.
- Trapping Intermediates : Quench reactions at partial conversion (e.g., with methanol) and isolate intermediates for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
